molecular formula C23H23NO2 B4898788 9-[4-(2-Methoxyphenoxy)butyl]carbazole

9-[4-(2-Methoxyphenoxy)butyl]carbazole

Cat. No.: B4898788
M. Wt: 345.4 g/mol
InChI Key: VMNWSXOTEUHELJ-UHFFFAOYSA-N
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Description

9-[4-(2-Methoxyphenoxy)butyl]carbazole is a compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse applications in various fields due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[4-(2-Methoxyphenoxy)butyl]carbazole typically involves the reaction of carbazole with 4-(2-methoxyphenoxy)butyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the carbazole attacks the carbon atom of the butyl bromide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

9-[4-(2-Methoxyphenoxy)butyl]carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the methoxyphenoxybutyl moiety can be replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

9-[4-(2-Methoxyphenoxy)butyl]carbazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of advanced materials, including polymers and electronic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 9-[4-(2-Methoxyphenoxy)butyl]carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    9H-Carbazole: The parent compound of 9-[4-(2-Methoxyphenoxy)butyl]carbazole, known for its basic structure and properties.

    Poly(2,7-carbazole): A polymeric derivative with extended conjugation and lower bandgap energy, used in optoelectronic applications.

    Poly(3,6-carbazole): Another polymeric derivative with different electronic properties compared to poly(2,7-carbazole).

Uniqueness

This compound is unique due to the presence of the methoxyphenoxybutyl group, which imparts specific chemical and physical properties. This makes it suitable for applications where other carbazole derivatives may not be as effective, such as in certain biological or electronic contexts.

Properties

IUPAC Name

9-[4-(2-methoxyphenoxy)butyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c1-25-22-14-6-7-15-23(22)26-17-9-8-16-24-20-12-4-2-10-18(20)19-11-3-5-13-21(19)24/h2-7,10-15H,8-9,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNWSXOTEUHELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCN2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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